Ethyl 3-(4-(chloromethyl)benzamido)propanoate, AldrichCPR
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Overview
Description
Ethyl 3-(4-(chloromethyl)benzamido)propanoate, AldrichCPR is an organic compound with the molecular formula C13H16ClNO3 It is a derivative of propanoic acid and contains a benzamido group substituted with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-(chloromethyl)benzamido)propanoate typically involves the reaction of 4-(chloromethyl)benzoic acid with ethyl 3-aminopropanoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for ethyl 3-(4-(chloromethyl)benzamido)propanoate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(chloromethyl)benzamido)propanoate, AldrichCPR can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents for reduction reactions.
Major Products Formed
Substitution Reactions: Products such as azides or thiocyanates.
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 3-(4-(chloromethyl)benzamido)propanoate, AldrichCPR has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(4-(chloromethyl)benzamido)propanoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(2-chlorophenyl)propanoate
- Ethyl 3-((4-methoxy-3-methylbenzyl)amino)propanoate
- Ethyl 3-amino-3-(4-methylphenyl)propanoate
Uniqueness
Ethyl 3-(4-(chloromethyl)benzamido)propanoate, AldrichCPR is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modifications. This makes it a valuable compound for studying specific biochemical interactions and developing targeted therapeutic agents .
Properties
Molecular Formula |
C13H16ClNO3 |
---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
ethyl 3-[[4-(chloromethyl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C13H16ClNO3/c1-2-18-12(16)7-8-15-13(17)11-5-3-10(9-14)4-6-11/h3-6H,2,7-9H2,1H3,(H,15,17) |
InChI Key |
CDAQWTNZLDQRFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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